molecular formula C22H24N4O3S B2564808 N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 942012-11-5

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2564808
CAS No.: 942012-11-5
M. Wt: 424.52
InChI Key: YVGWWGINZOVBNI-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Biological Activity

N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a quinoline moiety, a morpholine group, and a thiophene ring. The molecular formula is C18H22N4OSC_{18}H_{22}N_4OS with a molecular weight of approximately 342.46 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study evaluated the compound's effect on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value of 15 µM against A549 cells, indicating moderate cytotoxicity .
Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis
MCF720Cell cycle arrest in G0/G1 phase

The mechanism of action involves the induction of apoptosis, where the compound triggers intrinsic pathways leading to cell death.

2. Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Research focusing on the inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), a key enzyme in the inflammatory pathway, revealed that derivatives of this compound could inhibit mPGES-1 activity effectively.

  • Case Study : In a study involving animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as PGE2 levels .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthesis pathway includes:

  • Formation of the quinoline core.
  • Introduction of the morpholine ring via nucleophilic substitution.
  • Coupling with thiophene derivatives.

Future Directions

While initial studies indicate promising biological activities, further research is essential to fully understand the pharmacokinetics and toxicity profiles of this compound. Future studies should focus on:

  • In vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating detailed mechanisms behind anticancer and anti-inflammatory activities.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-13-18(16-5-2-3-6-17(16)24-15)25-22(28)21(27)23-14-19(20-7-4-12-30-20)26-8-10-29-11-9-26/h2-7,12-13,19H,8-11,14H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGWWGINZOVBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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